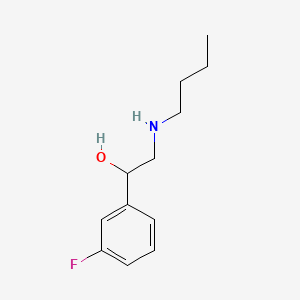

2-Butylamino-1-(3-fluorophenyl)ethanol

Description

Overview of Aminoalcohol Architectures in Chemical Synthesis and Research

Aminoalcohols, particularly vicinal aminoalcohols (or β-amino alcohols), are organic compounds containing both an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is a cornerstone in organic chemistry, prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn The chiral β-amino alcohol framework is especially valued as a crucial building block and chiral ligand in asymmetric catalysis. westlake.edu.cn

The synthesis of these architectures is a major focus of chemical research. Historically, many synthetic routes relied on the derivatization of compounds from the chiral pool, such as amino acids. diva-portal.org However, to overcome the limitations of this approach, significant efforts have been dedicated to developing asymmetric methods. diva-portal.org Modern strategies for the stereoselective synthesis of β-amino alcohols include:

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation of alkenes provides a direct route to enantiomerically enriched amino alcohols. diva-portal.org

Reductive Coupling Reactions: Catalytic reductive couplings, for instance between aldehydes and imines or allenamides, have emerged as powerful methods for constructing these frameworks with high stereoselectivity. westlake.edu.cnresearchgate.net

Ring-Opening Reactions: The nucleophilic ring-opening of epoxides or aziridines is a classic and effective strategy. westlake.edu.cn

Other Methods: Other notable techniques include the aldol (B89426) addition of α-amino enolates and the hydrogenation of α-amino ketones. westlake.edu.cn

The versatility and functional importance of the aminoalcohol scaffold make it a subject of continuous investigation in synthetic and medicinal chemistry. diva-portal.orgresearchgate.net

Significance of Fluorine in Pharmaceutical and Agrochemical Research

The introduction of fluorine into organic molecules is a widely used strategy in the life science industries to enhance the properties of bioactive compounds. researchgate.netchimia.ch It is estimated that approximately 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. news-medical.netwikipedia.org The unique properties of the fluorine atom and the strength of the carbon-fluorine (C-F) bond are responsible for these beneficial effects. news-medical.nettandfonline.com

The strategic placement of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties. tandfonline.comnih.gov Key effects include:

| Property Affected | Impact of Fluorine Substitution |

| Metabolic Stability | The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism. This can increase a drug's half-life and bioavailability. news-medical.nettandfonline.com |

| Lipophilicity | Fluorine is more lipophilic than hydrogen, which can enhance a molecule's ability to permeate biological membranes. tandfonline.com |

| Binding Affinity | The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with target enzymes or receptors. tandfonline.comnih.gov |

| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH. |

| Conformation | The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. tandfonline.com |

In agrochemical research, fluorinated compounds have led to pesticides and herbicides with improved efficacy, selectivity, and sometimes, better environmental profiles compared to their non-fluorinated counterparts. researchgate.netnumberanalytics.comnumberanalytics.com The stability conferred by fluorine can result in longer-lasting activity. researchgate.net

Contextualizing 2-Butylamino-1-(3-fluorophenyl)ethanol within Substituted Phenylethanolamine Chemical Space

This compound belongs to the chemical class of substituted phenylethanolamines. The core structure of phenylethanolamine consists of a phenyl ring attached to an ethanolamine (B43304) (2-amino-1-ethanol) backbone. wikipedia.orgnih.gov This parent compound is a trace amine and is structurally related to catecholamine neurotransmitters. wikipedia.orgebi.ac.uk

Substituted phenylethanolamines are a broad class of compounds where hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group are replaced by other functional groups. wikipedia.org This class includes a wide range of biologically active molecules. wikipedia.orgwikipedia.org

The specific structure of this compound is characterized by three key features:

A Phenylethanolamine Core: It possesses the fundamental 2-amino-1-phenylethanol (B123470) structure. nih.gov

N-Alkylation: The nitrogen atom of the amino group is substituted with a butyl group, making it a secondary amine.

Aromatic Fluorination: The phenyl ring is substituted with a single fluorine atom at the meta (3-position).

The synthesis of this compound typically starts from materials like 3-fluorobenzyl alcohol and butylamine (B146782), followed by reaction under controlled conditions and purification. smolecule.com Its molecular structure gives it the potential for various chemical reactions, such as oxidation of the hydroxyl group or substitution at the amino and hydroxyl groups. smolecule.com Research has indicated that the compound exhibits biological activity and may interact with enzymes and receptors. smolecule.com It is also used as a chemical intermediate for synthesizing more complex molecules. smolecule.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈FNO |

| Molecular Weight | 211.28 g/mol |

| Structure | A phenyl ring with a fluorine atom at the 3-position, attached to an ethanol (B145695) backbone which has a butylamino group at the 2-position. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63991-37-7 |

|---|---|

Molecular Formula |

C12H18FNO |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-(butylamino)-1-(3-fluorophenyl)ethanol |

InChI |

InChI=1S/C12H18FNO/c1-2-3-7-14-9-12(15)10-5-4-6-11(13)8-10/h4-6,8,12,14-15H,2-3,7,9H2,1H3 |

InChI Key |

VYSHHZZXEWZRRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC(C1=CC(=CC=C1)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylamino 1 3 Fluorophenyl Ethanol and Analogues

Chemical Synthesis Strategies

Conventional Organic Synthesis Approaches to Substituted Ethanolamines

The synthesis of substituted ethanolamines, such as 2-butylamino-1-(3-fluorophenyl)ethanol, traditionally involves the construction of the core ethanolamine (B43304) backbone followed by the introduction of specific substituents. One common strategy is the N-alkylation of ethanolamine. However, controlling the degree of alkylation to obtain mono-alkylated products can be challenging, often leading to mixtures of N,N-dialkylated by-products. chemrxiv.orgchemrxiv.org To circumvent this, protective group strategies are often employed. For instance, N-Boc-ethanolamine can be used as a starting material, allowing for selective functionalization. chemrxiv.org

Another versatile method involves the ring-opening of activated cyclic precursors like oxazolines. google.com The reduction of 2-substituted-2-oxazolines using various sodium borohydride (B1222165) systems provides a straightforward route to N-substituted ethanolamines. google.com This method is advantageous due to readily available starting materials, mild reaction conditions, and high yields. google.com For example, 2-aryl-substituted oxazolines can be reduced to yield the corresponding N-benzylethanolamine derivatives. google.com A general scheme for this approach is the reduction of a 2-substituted-2-oxazoline, which can be prepared from an amino alcohol and a carboxylic acid derivative. orgsyn.orgitu.edu.tr

A further approach begins with the appropriate epoxide. For instance, the synthesis of 2-amino-1-phenylethanol (B123470) can be achieved through the regioselective ring-opening of styrene (B11656) oxide with an amine source. chemicalbook.com To synthesize the target compound, this would involve the reaction of 3-fluorophenyl oxirane with butylamine (B146782).

Reactions Involving Amination of Carbonyl Precursors

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds (aldehydes and ketones) and is widely applicable to the production of phenylethanolamine derivatives. wikipedia.orgthieme-connect.com This process typically involves two main steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the target amine. libretexts.orglibretexts.org

The reaction can be performed in a one-pot procedure by combining the ketone, the amine, and a selective reducing agent. wikipedia.org A key advantage of this method is its ability to avoid the over-alkylation issues common in direct alkylation of amines. acsgcipr.orgmasterorganicchemistry.com The precursor for this compound would be 2-amino-1-(3-fluorophenyl)ethan-1-one, which would undergo reductive amination with butanal.

A variety of reducing agents can be employed, with their choice being critical for the reaction's success. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a weaker reducing agent than sodium borohydride and selectively reduces the iminium ion intermediate over the initial ketone. masterorganicchemistry.comyoutube.com Catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium, platinum, or nickel is another effective reduction method. wikipedia.orglibretexts.org

| Carbonyl Precursor | Amine | Reducing Agent | Product | Reference(s) |

| Aldehyde/Ketone | Ammonia | NaBH₃CN | Primary Amine | masterorganicchemistry.com |

| Aldehyde/Ketone | Primary Amine | NaBH(OAc)₃ | Secondary Amine | libretexts.orgmasterorganicchemistry.com |

| Aldehyde/Ketone | Secondary Amine | H₂/Pd catalyst | Tertiary Amine | wikipedia.org |

| Phenyl-2-propanone | Ammonia | H₂/Ni catalyst | Amphetamine | libretexts.org |

Utilization of Grignard Reagents and Amination Reagents in Phenylethanolamine Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is instrumental in the synthesis of phenylethanolamine frameworks. libretexts.org This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. libretexts.orgyoutube.com To construct the 1-phenyl-ethanol backbone, a phenylmagnesium halide (e.g., 3-fluorophenylmagnesium bromide) can be reacted with a suitable two-carbon electrophile, such as an aldehyde. For example, reacting a phenyl Grignard reagent with formaldehyde (B43269) yields a primary alcohol (a 2-phenylethanol), while reaction with other aldehydes produces secondary alcohols (1-phenylethanols). libretexts.org

For the synthesis of this compound, a plausible route involves the reaction of 3-fluorophenylmagnesium bromide with a protected 2-aminoacetaldehyde (B1595654) derivative. Subsequent deprotection would yield the desired amino alcohol. An alternative strategy involves first synthesizing the 1-(3-fluorophenyl)ethanol (B1295094) core via a Grignard reaction and then introducing the amino group in a later step, for instance, through conversion of the alcohol to a leaving group followed by nucleophilic substitution with butylamine.

Another approach starts with an α-halo ketone, such as 2-chloro-1-phenylethanone, which can be prepared from the corresponding N-protected amino acid. nih.gov The ketone can then be reacted with a Grignard reagent, although this is less common for this specific target. More typically, the α-halo ketone is first aminated with butylamine to form the α-amino ketone, which is then reduced to the final amino alcohol.

Stereoselective and Asymmetric Synthetic Routes

The biological activity of phenylethanolamines is often dependent on their stereochemistry. Therefore, methods that allow for the selective synthesis of a single enantiomer are of high importance.

Enantioselective Reduction of Precursor Ketones

A key strategy for the asymmetric synthesis of chiral β-amino alcohols is the enantioselective reduction of a prochiral α-amino ketone precursor. This transformation can be achieved using chiral reducing agents or biocatalysts.

Chiral oxazaborolidine catalysts, famously developed by Corey (CBS reduction), are highly effective for the asymmetric reduction of prochiral ketones using borane. mdpi.com This method has been successfully applied to the reduction of α-halo ketones, which are precursors to amino alcohols. For example, phenacyl chloride can be reduced to the chiral chloro-alcohol with high enantiomeric excess (ee), which is then converted to the amino alcohol. taylorfrancis.com Similarly, chiral Lewis acids, such as those based on N,N'-dioxide-metal complexes, can catalyze the reduction of α-amino ketones with reagents like potassium borohydride (KBH₄), affording β-amino alcohols with high enantioselectivity. thieme-connect.comnih.gov

Biocatalysis offers an environmentally friendly alternative. Enzymes, particularly diketoreductases or alcohol dehydrogenases from organisms like Saccharomyces cerevisiae, can reduce α-hydroxy ketones and related structures with exceptional enantioselectivity (>99% ee). nih.govnih.gov Protein engineering has been used to modify the enantiopreference of these enzymes, allowing for the selective production of either the (R) or (S) enantiomer from the same ketone precursor. researchgate.net Reductive aminase (RedAm) enzymes have also been engineered for the stereoselective amination of ketones to produce chiral amines directly. frontiersin.org

| Precursor Ketone | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference(s) |

| Aryl Methyl Ketone | Chiral Lactam Alcohol / BH₃ | (R)-Secondary Alcohol | 91-98% | mdpi.com |

| α-Amino Ketone | Chiral N,N'-Dioxide-Ni(OTf)₂ / KBH₄ | (S)-Amino Alcohol | up to 97% | thieme-connect.com |

| Phenacyl Chloride | Chiral Oxaborolidine / Borane | Chiral Chloro-alcohol | 93-97% | taylorfrancis.com |

| 2-Hydroxy-1-phenylethanone | Saccharomyces cerevisiae | (R)-Phenyl-1,2-ethanediol | >99.9% | nih.gov |

| Acetophenone (B1666503) | Lactobacillus kefir ADH | (R)-1-Phenylethanol | >99% | nih.gov |

Catalytic Asymmetric Hydrogenation of α-Amino Ketones

Catalytic asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically pure compounds. youtube.comyoutube.com This technique uses a chiral transition-metal complex (often based on rhodium, ruthenium, or iridium) to catalyze the addition of hydrogen across a double bond, such as the C=O bond in a ketone or the C=N bond in an imine, with high stereocontrol. acs.orgnih.gov

For the synthesis of chiral β-amino alcohols, the asymmetric hydrogenation of α-amino ketones is a direct and powerful approach. Rhodium complexes with chiral phosphine (B1218219) ligands, such as DuanPhos, have been shown to effectively hydrogenate α-dehydroamino ketones to give chiral α-amino ketones with excellent yields and enantioselectivities (up to 99% ee). thieme-connect.comnih.gov These can then be reduced to the corresponding β-amino alcohols. nih.gov

Ruthenium catalysts are also widely used. Chiral η⁶-arene/N-tosylethylenediamine-ruthenium(II) complexes, developed by Noyori and others, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. acs.orgacs.org These systems can reduce unprotected α-amino ketones directly to the chiral amino alcohols with high efficiency and enantioselectivity. acs.org The use of cinchona alkaloid-derived NNP ligands with ruthenium has also proven effective for the asymmetric hydrogenation of a variety of aromatic ketones. nih.gov

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference(s) |

| Aliphatic α-Dehydroamino Ketone | [Rh(cod)(S,S,R,R)-DuanPhos]BF₄ | Chiral α-Amino Ketone | >99% | thieme-connect.com |

| Aromatic Ketone | (S,S)-RuCl(Tf₂N)-η⁶-p-cymene / H₂ | Chiral Alcohol | up to 100% | acs.org |

| Unprotected α-Amino Ketone | RuCl(S,S)-Teth-TsDpen / HCOOH-NEt₃ | Chiral Amino Alcohol | >99% | acs.org |

| Aromatic Ketone | Cinchona Alkaloid-NNP-Ru / H₂ | Chiral Alcohol | up to 99.9% | nih.gov |

| Aromatic α,β-Unsaturated Ketone | Rh/ZhaoPhos / H₂ | Chiral α-Cyclic Ketone | up to 99% | rsc.org |

Microorganism-Mediated Asymmetric Transformations for Chiral Aminoalcohols

The use of whole-cell microorganisms for asymmetric synthesis offers a valuable alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions. Various microorganisms, including bacteria and fungi, possess a diverse array of oxidoreductases that can catalyze the stereoselective reduction of prochiral ketones to chiral alcohols.

Research into the biotransformation of fluorinated acetophenone derivatives has demonstrated the potential of this approach for synthesizing precursors to compounds like this compound. For instance, endophytic fungi isolated from marine organisms have been shown to be effective biocatalysts. A study on the bioreduction of several fluoroacetophenone derivatives by four endophytic fungi (Botryosphaeria sp. CBMAI 1197, Eutypella sp. CBMAI 1196, Hidropisphaera sp. CBMAI 1194, and Xylaria sp. CBMAI 1195) highlighted their ability to asymmetrically reduce these substrates to the corresponding chiral alcohols with varying degrees of conversion and enantiomeric excess (ee). researchgate.net

In the case of 2,2,2-trifluoro-1-phenylethanone, all four fungi exclusively produced the (S)-enantiomer with greater than 99% ee. researchgate.net The fungus Botryosphaeria sp. CBMAI 1197, in particular, demonstrated high conversion rates for multiple fluorinated substrates. researchgate.net Such findings underscore the potential of screening diverse microbial populations to identify efficient biocatalysts for the synthesis of specific chiral fluorinated phenyl-ethanol derivatives. The biotransformation of 2-butylamino-1-(3-fluorophenyl)ethanone, the direct precursor to the target molecule, could foreseeably be achieved with high stereoselectivity by a suitably selected microorganism.

Table 1: Bioreduction of Fluoroacetophenone Derivatives by Endophytic Fungi

| Substrate | Fungus | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|

| 2,2,2-trifluoro-1-phenylethanone | Botryosphaeria sp. CBMAI 1197 | >99 | >99 | S | researchgate.net |

| 2,2,2-trifluoro-1-phenylethanone | Eutypella sp. CBMAI 1196 | 79 | >99 | S | researchgate.net |

| 1-(2,4,5-trifluorophenyl)ethanone | Botryosphaeria sp. CBMAI 1197 | 90 | >99 | R | researchgate.net |

Biocatalytic Approaches to Chiral this compound Synthesis

While whole-cell systems are convenient, the use of isolated enzymes offers advantages in terms of higher specific activity, easier downstream processing, and the avoidance of side reactions catalyzed by other cellular enzymes.

The biocatalytic asymmetric reduction of ketones is a cost-effective and environmentally friendly method for producing chiral alcohols. nih.gov This approach typically involves the use of oxidoreductases, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), which utilize nicotinamide (B372718) cofactors (NADH or NADPH) as the source of hydrides. For the synthesis of optically pure this compound, the key step would be the stereoselective reduction of the corresponding ketone, 2-butylamino-1-(3-fluorophenyl)ethanone.

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary classes of enzymes employed for the asymmetric reduction of ketones. mdpi.com These enzymes exhibit a broad substrate scope and can provide access to both (R)- and (S)-enantiomers of a target alcohol with high stereoselectivity, depending on the specific enzyme used. researchgate.net

A significant body of research exists on the use of KREDs for the synthesis of chiral alcohols that are key pharmaceutical intermediates. For example, a patent describes engineered ketoreductase polypeptides capable of converting 2',6'-dichloro-3'-fluoroacetophenone (B32307) to (S)-1-[2,6-dichloro-3-fluorophenyl]-ethanol with a stereomeric excess greater than 99%. google.com This demonstrates the feasibility of applying KREDs to structurally similar fluorinated acetophenones.

Similarly, ADHs have been successfully used for the synthesis of chiral aromatic alcohols. An engineered ADH from Lactobacillus kefir (LkADH) has been employed in the synthesis of several fine chiral aromatic alcohols, including (S)-1-(4-fluorophenyl)ethanol. nih.gov The efficiency of these reactions often relies on a cofactor regeneration system, which continuously replenishes the consumed NADPH or NADH.

Table 2: Examples of KRED and ADH-catalyzed reduction of fluorinated aromatic ketones

| Enzyme | Substrate | Product | Stereoselectivity (ee, %) | Reference |

|---|---|---|---|---|

| Engineered Ketoreductase | 2',6'-dichloro-3'-fluoroacetophenone | (S)-1-[2,6-dichloro-3-fluorophenyl]-ethanol | >99 | google.com |

| Engineered ADH from Lactobacillus kefir | 1-(4-fluorophenyl)ethanone | (S)-1-(4-fluorophenyl)ethanol | Not specified | nih.gov |

Chemoenzymatic synthesis combines the strengths of both chemical and biocatalytic transformations to create efficient and selective reaction cascades. This approach is particularly valuable for the synthesis of complex molecules where a single-step biocatalytic transformation can introduce a key chiral center, which is then elaborated upon using traditional chemical methods.

For the synthesis of this compound, a chemoenzymatic route could involve the biocatalytic reduction of a suitable fluorinated acetophenone derivative to a chiral alcohol intermediate. This intermediate would then be converted to the final product through subsequent chemical steps, such as the introduction of the butylamino group. The synthesis of fluorinated polyketides has been demonstrated through a chemoenzymatic approach, highlighting the power of combining chemical synthesis of modified building blocks with enzymatic transformations. nih.gov Similarly, fluorinated cellodextrins have been prepared using chemoenzymatic strategies. uea.ac.uknih.gov These examples, while not directly related to the target molecule, showcase the principle of integrating enzymatic steps for the synthesis of complex fluorinated compounds.

A plausible chemoenzymatic route to (R)- or (S)-2-Butylamino-1-(3-fluorophenyl)ethanol could start with the asymmetric reduction of 1-(3-fluorophenyl)ethanone using a selected KRED or ADH to produce the corresponding chiral 1-(3-fluorophenyl)ethanol. This chiral alcohol could then be converted to an epoxide, followed by a ring-opening reaction with butylamine to yield the final product with the desired stereochemistry.

Structural Modification and Derivative Synthesis of 2 Butylamino 1 3 Fluorophenyl Ethanol

Rational Design of Analogues and Derivatives

The design of new molecules based on the 2-Butylamino-1-(3-fluorophenyl)ethanol template is guided by established medicinal chemistry principles. By systematically altering specific molecular fragments, researchers can probe the chemical space around the parent compound.

A primary strategy in modifying the lead compound involves the systematic variation of the substituent attached to the nitrogen atom. The size, shape, and branching of the N-alkyl group can significantly influence a molecule's interaction with biological targets. The synthesis of various 2-alkylaminoethanols is a fundamental approach in medicinal chemistry. acs.org By replacing the n-butyl group with other alkyl moieties such as isopropyl or the more sterically hindered tert-butyl group, chemists can explore the spatial requirements of the binding site.

Table 1: Examples of N-Alkyl Moiety Variations Use the interactive controls to explore the data.

| Derivative Name | N-Alkyl Group | Rationale for Variation |

|---|---|---|

| 2-(n-Butylamino)-1-(3-fluorophenyl)ethanol | n-Butyl | Parent compound for baseline comparison. |

| 2-(Isopropylamino)-1-(3-fluorophenyl)ethanol | Isopropyl | Introduces branching near the nitrogen atom to probe steric tolerance. |

| 2-(tert-Butylamino)-1-(3-fluorophenyl)ethanol | tert-Butyl | Maximizes steric bulk to define the limits of the binding pocket. |

The position of the fluorine atom on the phenyl ring is a critical determinant of the molecule's electronic properties and its potential for specific interactions, such as hydrogen bonding or halogen bonding. The parent compound features a meta-fluoro substitution. Designing ortho- and para-isomers allows for a comprehensive study of how the fluorine's location impacts molecular conformation and interactions.

Furthermore, the introduction of a second fluorine atom (di-fluorination) at various positions on the ring can further modulate the compound's lipophilicity and metabolic stability. The synthesis of fluorinated analogues is a common strategy in drug discovery. nih.gov

Table 2: Examples of Fluorophenyl Ring Variations Use the interactive controls to explore the data.

| Derivative Name | Substitution Pattern | Rationale for Variation |

|---|---|---|

| 2-Butylamino-1-(2-fluorophenyl)ethanol | ortho-fluoro | To study the effect of ortho-substitution on rotational freedom and intramolecular interactions. |

| This compound | meta-fluoro | Parent compound for baseline comparison. |

| 2-Butylamino-1-(4-fluorophenyl)ethanol | para-fluoro | To assess the impact of substitution at the para position on electronic distribution and target binding. |

| 2-Butylamino-1-(3,4-difluorophenyl)ethanol | di-fluoro | To enhance or modify electronic properties and explore potential for additional interactions. |

Alterations to the two-carbon chain connecting the amino group and the aromatic ring represent another avenue for derivative design. These modifications can include:

Chain Elongation: Synthesizing analogues with a propanol (B110389) or longer alkyl chain backbone (e.g., 3-butylamino-1-(3-fluorophenyl)propan-1-ol) changes the spatial relationship between the key amine and phenyl-hydroxyl pharmacophores.

Introduction of Additional Hydroxyl Groups: The incorporation of a second hydroxyl group on the backbone could introduce new hydrogen bonding opportunities, potentially increasing affinity for a biological target. Initial attempts to introduce substituents on the backbone of similar molecules have sometimes proven challenging, requiring alternative synthetic routes. nih.gov

Synthetic Procedures for Derivative Libraries

The creation of a library of derivatives based on the rational designs described above requires efficient and versatile synthetic methodologies.

To rapidly generate a multitude of analogues, parallel synthesis techniques are often employed. This approach involves reacting a common chemical intermediate with a diverse set of building blocks in a multi-well plate format. For instance, an epoxide precursor, 2-(3-fluorophenyl)oxirane, can be reacted with a library of different primary or secondary amines to produce a wide array of N-substituted derivatives. chemicalbook.com Similarly, a ketone precursor, 2-amino-1-(3-fluorophenyl)ethan-1-one, could be subjected to reductive amination with various aldehydes or ketones. These methods, sometimes performed on a solid phase, allow for the efficient production of a large number of compounds for screening. mdpi.com

The formation of the crucial carbon-nitrogen bond is central to the synthesis of these derivatives. Several key reactions are utilized:

Reductive Amination: This is a powerful and widely used method for amine synthesis. nih.gov It typically involves the reaction of a ketone (e.g., 1-(3-fluorophenyl)-2-aminoethanone) with an amine (e.g., butylamine) to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the desired secondary amine. nih.gov Enzymatic reductive amination is also an emerging green methodology for producing chiral amines. researchgate.net

N-Alkylation: Direct alkylation of a primary amine with an alkyl halide can be used to introduce the N-alkyl moiety. However, this reaction is often difficult to control, as the resulting secondary amine product can be more nucleophilic than the starting amine, leading to overalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. youtube.com Specialized methods have been developed to achieve selective mono-N-alkylation, which is crucial for synthesizing the desired secondary amine derivatives. chemrxiv.orgmdpi.com The synthesis often begins with a protected ethanolamine (B43304) to prevent unwanted side reactions, followed by alkylation and deprotection. chemrxiv.org

The synthesis of the core structure can be initiated from starting materials like 3-fluorobenzyl alcohol and butylamine (B146782). smolecule.com These foundational reactions, combined with combinatorial strategies, provide a robust platform for the extensive exploration of the chemical space around this compound.

Structure Activity Relationship Sar Studies and Molecular Recognition

Methodologies for SAR Elucidation in Substituted Ethanolamines

To decipher the SAR of substituted ethanolamines, researchers employ a variety of sophisticated techniques that bridge synthetic chemistry and molecular biology.

The synthesis of such analogs often involves multi-step chemical processes. For example, the preparation of chiral 1,2-amino alcohols, a core feature of this compound class, can be achieved through methods like the asymmetric transfer hydrogenation of unprotected α-ketoamines, providing a route to enantiomerically pure products. slideshare.net

Once a library of analogs is synthesized and their biological activities are determined, the next step is to correlate these findings with their structural features. This can be a qualitative process of identifying trends or a more quantitative endeavor using computational modeling. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov These models can help predict the activity of novel compounds and provide insights into the key physicochemical properties driving the molecular interactions.

Influence of the Butylamino Moiety on Receptor/Enzyme Interaction

The N-butylamino group is a critical component of the title compound, and its characteristics significantly influence how the molecule docks with its biological target.

In the broader class of phenylethanolamines, the size of the N-alkyl substituent plays a crucial role in determining receptor selectivity and potency. For adrenergic receptors, for example, increasing the size of the alkyl group on the nitrogen generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. While specific data for the n-butyl group in 2-butylamino-1-(3-fluorophenyl)ethanol is not extensively available in public literature, the general trend suggests that the four-carbon chain is a key determinant of its binding characteristics.

Studies on related compounds have shown that there can be an optimal alkyl chain length for binding, beyond which affinity may decrease due to steric hindrance within the receptor's binding pocket. The linearity or branching of the alkyl chain also has a significant impact. For instance, a tert-butyl group often confers different selectivity compared to an n-butyl group.

Below is a hypothetical data table illustrating how binding affinity might vary with alkyl chain length, based on general principles observed in related phenylethanolamine series.

| N-Alkyl Substituent | Relative Binding Affinity (Hypothetical) | Rationale based on General SAR Principles |

|---|---|---|

| Methyl | Low | Smaller substituent may not fully occupy the hydrophobic pocket of the receptor. |

| Ethyl | Moderate | Increased hydrophobic interaction compared to methyl. |

| Propyl | High | Further enhanced hydrophobic interactions. |

| Butyl | Optimal | Potentially optimal fit within the hydrophobic binding pocket, maximizing van der Waals interactions. |

| Pentyl | High | Slight decrease in affinity may be observed if the chain extends beyond the optimal binding region. |

| iso-Propyl | Moderate-High | Branching can alter the orientation in the binding pocket, affecting affinity. |

| tert-Butyl | Varies | The bulky group can significantly alter selectivity between receptor subtypes. |

The basicity of the secondary amine in the butylamino moiety is a critical factor for the initial ionic interaction with acidic residues, such as aspartic acid, in the binding site of many receptors. The pKa of the amine, which is a measure of its basicity, influences the proportion of the molecule that is protonated at physiological pH. This protonated form is often essential for forming a strong electrostatic bond with the receptor.

Furthermore, the ethanolamine (B43304) backbone contains a chiral center at the carbon bearing the hydroxyl group. The three-dimensional arrangement of the substituents around this center, known as stereochemistry, is profoundly important for biological activity. Typically, only one enantiomer (the R or S form) will have the correct spatial orientation to bind effectively to the chiral environment of the receptor. nih.gov This stereoselectivity is a hallmark of drug-receptor interactions.

Effects of Fluorophenyl Substitutions on Molecular Recognition

The presence and position of the fluorine atom on the phenyl ring introduce another layer of complexity and opportunity for modulating the compound's interaction profile. The introduction of a fluorine atom can influence a molecule's properties in several ways, including its acidity, basicity, and lipophilicity.

In the context of this compound, the 3-fluoro (meta) substitution is significant. Studies on related phenylethanolamines have shown that a meta-fluoro group can improve affinity for certain receptors. nih.gov This can be attributed to several factors. The high electronegativity of fluorine can alter the electron distribution of the phenyl ring, potentially leading to more favorable electrostatic or hydrogen bonding interactions with the receptor. Additionally, a fluorine atom can displace water molecules from a binding site, which can be entropically favorable.

The position of the fluorine atom is critical. Moving the fluorine to the ortho or para position would likely result in a different binding affinity and selectivity profile due to the altered electronic and steric landscape presented to the receptor.

A hypothetical comparison of the effects of different fluorine positions on receptor affinity, based on general principles, is presented below.

| Fluorine Position | Relative Binding Affinity (Hypothetical) | Rationale based on General SAR Principles |

|---|---|---|

| Unsubstituted | Baseline | Reference compound without fluorine substitution. |

| 2-Fluoro (ortho) | Varies | Potential for steric hindrance or intramolecular hydrogen bonding, which could decrease or alter affinity. |

| 3-Fluoro (meta) | Enhanced | May lead to favorable electronic interactions with the receptor without significant steric clash. |

| 4-Fluoro (para) | Varies | Can alter the electronic properties and interactions with the receptor, effect is target-dependent. |

Electronic and Steric Effects of Fluorine on Aromatic Ring Interactions

The substitution of a hydrogen atom with fluorine on the aromatic ring introduces significant changes to the molecule's electronic and steric profile, which are fundamental to its recognition at a receptor binding site.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring has a powerful electron-withdrawing effect. numberanalytics.com This effect decreases the electron density of the aromatic ring, which can influence several types of interactions. numberanalytics.com Specifically, this fluorination can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and increase the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap and potentially decreasing the molecule's reactivity towards certain metabolic enzymes. numberanalytics.com The strong carbon-fluorine (C-F) bond is more stable than a carbon-hydrogen (C-H) bond, making the compound more resistant to oxidative metabolism at that position. nih.gov This increased metabolic stability is a common strategy in medicinal chemistry. nih.gov

Steric Effects: While often considered a bioisostere of hydrogen due to its relatively small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), fluorine is larger and can introduce steric hindrance. numberanalytics.comnih.gov This can affect how the molecule fits into a binding pocket, potentially leading to a more conformationally restricted state that could be favorable or unfavorable for binding, depending on the receptor's topology.

The table below summarizes the key differences imparted by fluorine substitution.

| Property | Hydrogen (H) | Fluorine (F) | Consequence for Molecular Interaction |

| Electronegativity (Pauling Scale) | 2.20 | 4.00 | Alters charge distribution across the aromatic ring. nih.gov |

| van der Waals Radius | 1.20 Å | 1.47 Å | Increases steric bulk, influencing binding pocket fit. nih.gov |

| Bond Energy (C-X) | ~414 kJ/mol | ~441 kJ/mol | Enhances metabolic stability by resisting enzymatic hydroxylation. nih.gov |

| Electronic Effect on Ring | Neutral | Strongly electron-withdrawing | Deactivates the ring to oxidative metabolism and modulates non-covalent interactions. numberanalytics.comnih.gov |

This table presents generalized data to illustrate the comparative effects of hydrogen and fluorine in organic molecules.

Positional Isomerism of Fluorine and its Influence on Binding Site Complementarity

The specific location of the fluorine atom on the phenyl ring is critical. In this compound, the fluorine is at the meta position (position 3). This placement directly influences the molecule's ability to achieve complementarity with its target binding site.

Research on analogous phenylethanolamine and phenoxypropanolamine adrenergic agonists demonstrates that altering the fluorine's position from meta to ortho or para can dramatically change receptor affinity and selectivity. For instance, studies on fluorinated derivatives of potent beta-adrenergic agonists have shown significant variations in activity based on the isomer. nih.gov In one such study, a 2-fluoro (ortho) analog displayed higher affinity for β2-adrenergic receptors, whereas a 6-fluoro analog was substantially less potent than the parent compound at both β1 and β2 receptors. nih.gov

The following table, based on findings from related adrenergic agonists, illustrates the profound impact of fluorine's position on receptor binding. nih.gov

| Fluorine Position in Analogue | Receptor Subtype | Relative Potency/Affinity |

| 2-Fluoro (ortho) | β1-activity | Lower than parent compound |

| 2-Fluoro (ortho) | β2-activity | Higher than parent compound |

| 6-Fluoro | β1-activity | Much lower than parent compound |

| 6-Fluoro | β2-activity | Much lower than parent compound |

This table is adapted from data on fluorinated phenoxypropanolamine adrenergic agonists, which are suggested to bind in a similar fashion to phenylethanolamines like the title compound. nih.gov It serves to illustrate the principle of positional isomerism.

Stereochemical Considerations in SAR

This compound possesses two chiral centers: the carbon atom bearing the hydroxyl group (C1) and the carbon atom in the ethylamino side chain to which the butyl group is attached. This gives rise to the possibility of multiple stereoisomers, including enantiomers and diastereomers, each of which can interact differently with a chiral biological target like a receptor or enzyme.

Enantiomeric Purity and its Significance in Target Interactions

Due to the chiral nature of biological receptors, different enantiomers of a drug molecule often exhibit vastly different pharmacological activities. For phenylethanolamine agonists, it is well-established that one enantiomer (the eutomer) is responsible for the majority of the desired activity, while the other (the distomer) is significantly less active or may even interact with different targets.

The stereocenter at the carbon bearing the hydroxyl group is particularly critical for receptor recognition in this class of compounds. For beta-adrenergic agonists, the (R)-enantiomer is typically the more potent one. This stereoselectivity arises because the precise three-dimensional arrangement of the hydroxyl group, the amino group, and the aromatic ring is required for optimal multi-point interaction with the receptor binding site. An incorrect orientation, as presented by the (S)-enantiomer, would fail to align these key functional groups with their complementary contact points (e.g., specific amino acid residues) in the receptor, leading to a dramatic loss in binding affinity and efficacy. Therefore, enantiomeric purity is a paramount consideration for ensuring selective and potent target interaction.

Diastereomeric Relationships and Differential Molecular Recognition

With two chiral centers, this compound can exist as two pairs of enantiomers, which are diastereomeric to each other (e.g., (1R, 2R) and (1R, 2S)). Diastereomers have different spatial arrangements of their atoms and, unlike enantiomers, have distinct physical and chemical properties.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein receptor.

Prediction of Binding Modes with Putative Molecular Targets

No molecular docking studies were found for 2-Butylamino-1-(3-fluorophenyl)ethanol against any putative molecular targets. Such a study would involve docking the compound into the active site of a relevant protein (such as a G-protein coupled receptor, an enzyme, or an ion channel) to predict its binding conformation and affinity. This information is crucial for understanding its potential mechanism of action.

Analysis of Ligand-Receptor Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Without a docking study, there is no data on the specific ligand-receptor interactions for this compound. An analysis of this type would typically detail the key amino acid residues involved in binding and the nature of the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to identify the chemical features that are important for activity.

Development of Predictive Models for Molecular Interactions

There are no published QSAR models that include this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activity. The model could then be used to predict the activity of other, untested compounds.

Identification of Key Pharmacophoric Features

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. No pharmacophore models have been developed based on this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations provide detailed information on the conformational changes and dynamics of molecules over time. No molecular dynamics simulation studies have been reported for this compound. Such simulations could provide insights into its conformational flexibility, its behavior in a biological environment (such as a cell membrane or in solution), and the stability of its interactions with a target protein.

Exploration of Compound Dynamics within Binding Pockets

To investigate the dynamics of this compound within the binding pocket of a target protein, researchers would typically employ molecular dynamics (MD) simulations. An initial step would involve docking the compound into the active site of the target protein to predict its most favorable binding orientation. This docked complex would then serve as the starting point for MD simulations.

These simulations would solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. Analysis of this trajectory would reveal the stability of the compound's binding mode, the key protein-ligand interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and the flexibility of both the ligand and the protein's binding site.

Interactive Data Table: Hypothetical Hydrogen Bond Occupancy

This table is a hypothetical example of data that could be generated from an MD simulation. It does not represent actual data for this compound.

| Interacting Residue | Hydrogen Bond Occupancy (%) |

| Aspartic Acid 112 | 75.3 |

| Serine 204 | 42.1 |

| Tyrosine 308 | 25.9 |

Conformational Analysis of Ligand-Target Complexes

The conformational landscape of the this compound-target complex would also be explored using computational methods. Techniques such as principal component analysis (PCA) or cluster analysis of the MD trajectory can identify the dominant conformations of the complex. Understanding these conformations is crucial as they can represent different states of the complex, some of which may be more relevant for biological activity.

Furthermore, methods like free energy calculations (e.g., MM/PBSA or MM/GBSA) could be employed to estimate the binding affinity of different conformations, providing insight into the thermodynamic driving forces of binding.

Interactive Data Table: Hypothetical Conformational Cluster Analysis

This table is a hypothetical example of data that could be generated from a conformational analysis. It does not represent actual data for this compound.

| Cluster ID | Population (%) | Representative Conformation (RMSD to initial) |

| 1 | 65.2 | 1.2 Å |

| 2 | 23.8 | 3.5 Å |

| 3 | 11.0 | 5.1 Å |

Analytical Characterization Methodologies for 2 Butylamino 1 3 Fluorophenyl Ethanol

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Butylamino-1-(3-fluorophenyl)ethanol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the butyl group, the ethanol (B145695) backbone, and the 3-fluorophenyl ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the nitrogen and the hydroxyl group would exhibit characteristic downfield shifts. The aromatic protons on the 3-fluorophenyl ring would appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom.

Hypothetical ¹H NMR and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.4 (m) | 113 - 131 |

| CH-OH | ~4.8 (dd) | ~72 |

| CH₂-N | ~2.6 - 2.8 (m) | ~50 |

| N-CH₂-(CH₂)₂-CH₃ | ~2.5 (t) | ~49 |

| N-CH₂-CH₂-CH₂-CH₃ | ~1.4 (m) | ~32 |

| N-(CH₂)₂-CH₂-CH₃ | ~1.3 (m) | ~20 |

| N-(CH₂)₃-CH₃ | ~0.9 (t) | ~14 |

| C-F | - | ~163 (d) |

Note: This table presents hypothetical data based on known chemical shift ranges for similar functional groups and is for illustrative purposes only. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight of 211.28 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula C₁₂H₁₈FNO. Fragmentation patterns observed in the mass spectrum, resulting from the cleavage of the molecule, would offer further structural insights. Common fragmentation pathways for phenylethanolamines include cleavage of the C-C bond between the benzylic carbon and the amino-substituted carbon, and loss of water from the molecular ion.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, and a sharper, less intense band in the same region would correspond to the N-H stretching of the secondary amine. openstax.orgdummies.com C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹. The C-F stretching vibration would likely be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹. wpmucdn.com Bending vibrations for the N-H and O-H groups would also be present at lower wavenumbers. cdnsciencepub.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3300-3500 (broad) | Stretching |

| N-H (secondary amine) | 3300-3500 (sharp, medium) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-O (alcohol) | 1050-1250 | Stretching |

| N-H | 1500-1650 | Bending |

Note: This table is a generalized representation. The exact positions and intensities of the peaks can be influenced by the molecular environment.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating the compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. The retention time of the compound under specific chromatographic conditions is a key identifier. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the detection and identification power of MS. This technique is highly sensitive and selective. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass information for the peak, confirming its identity.

Tandem mass spectrometry (LC-MS-MS) takes this a step further. After the initial mass selection of the parent ion ([M+H]⁺), it is subjected to fragmentation, and the resulting fragment ions are analyzed. This provides a highly specific "fingerprint" for the molecule, which is invaluable for its unambiguous identification in complex matrices and for quantitative analysis at very low concentrations.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of its synthesis and for preliminary purity assessments. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).

The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For this compound, the R_f value is dependent on the specific conditions of the analysis, including the composition of the mobile phase and the nature of the stationary phase. A more polar mobile phase will generally result in a higher R_f value, as the analyte has a greater affinity for the mobile phase and travels further up the plate.

While specific R_f values for this compound are not extensively reported in publicly available literature, typical mobile phase systems for related amino alcohols include mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol). The inclusion of a small amount of a basic modifier, like triethylamine, is often necessary to prevent peak tailing of the basic amino group.

Table 1: Hypothetical TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol (95:5 v/v) with 0.1% Triethylamine |

| Visualization | UV light (254 nm) and/or staining with a suitable agent (e.g., ninhydrin (B49086) for the amino group) |

| Expected R_f | ~0.4 - 0.6 (This is an estimated range and requires experimental verification) |

It is important to note that TLC is primarily a qualitative tool and is not typically used for the separation of enantiomers without the use of specialized chiral stationary phases or chiral additives in the mobile phase.

Enantiomeric Purity and Stereochemical Characterization

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. The determination of the enantiomeric purity is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and definitive method for the separation and quantification of the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

The selection of an appropriate CSP is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, are among the most versatile and have been successfully applied to the separation of a wide range of chiral compounds, including β-amino alcohols.

For the analysis of this compound, a normal-phase or polar organic mode of chromatography is often preferred. The mobile phase typically consists of a mixture of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA) or butylamine (B146782), is often necessary to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the stationary phase.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Description |

| Column | Chiralpak® AD-H or Chiralcel® OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of the two enantiomers with distinct retention times. |

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules.

Optical Rotation: Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation at a specific wavelength (usually the sodium D-line at 589 nm), temperature, concentration, and path length. While specific optical rotation values for the enantiomers of this compound are not readily found in the literature, one enantiomer would exhibit a positive (+) rotation (dextrorotatory), and the other would have an equal but negative (-) rotation (levorotatory). The measurement of optical rotation can be used to determine the enantiomeric purity of a sample if the specific rotation of the pure enantiomer is known.

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the secondary structure of proteins and the absolute configuration of small chiral molecules. The aromatic chromophore (the 3-fluorophenyl group) in this compound is expected to give rise to characteristic CD signals in the UV region. The CD spectrum of one enantiomer will be a mirror image of the other. Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, and by comparing the experimental spectrum to the calculated one, the absolute configuration of the enantiomers can be assigned.

Role As Synthetic Intermediates and Building Blocks

Precursors for More Complex Organic Molecules

As a chemical intermediate, 2-Butylamino-1-(3-fluorophenyl)ethanol is instrumental in the synthesis of more intricate organic structures. Its functional groups—the hydroxyl and amino groups—can undergo various chemical transformations such as oxidation, reduction, and substitution, allowing for the attachment of other molecular fragments and the construction of larger, more complex molecules.

The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to enhance a compound's physicochemical and biological properties. mdpi.com Fluorine's high electronegativity and small atomic radius can alter a molecule's lipophilicity, metabolic stability, and bioavailability. mdpi.com this compound serves as a valuable starting material for creating such molecules, carrying a fluorine atom on its phenyl ring from the outset.

The introduction of fluorine can be a challenging synthetic step. By using a pre-fluorinated building block like this compound, chemists can bypass harsh or complex fluorination reactions later in a synthetic sequence. This approach is beneficial for creating new pharmaceutical and agrochemical candidates where enhanced biological activity is desired. smolecule.com Modern synthetic methods continue to evolve for creating fluorinated compounds, including asymmetric electrophilic fluorination and the elaboration of fluorinated substrates, underscoring the importance of readily available fluorinated starting materials. mdpi.com Enzymatic approaches are also being explored to achieve precise and selective fluorination, highlighting the demand for diverse fluorinated building blocks in advanced synthesis. the-innovation.org

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Introduction | Reference |

| Metabolic Stability | Often increases resistance to metabolic degradation, prolonging biological half-life. | mdpi.com |

| Lipophilicity | Can increase, which may enhance membrane permeability and absorption. | mdpi.com |

| Binding Affinity | Can alter electronic interactions with biological targets (e.g., enzymes, receptors), potentially increasing potency. | the-innovation.org |

| Bioavailability | May be improved due to the combined effects on stability and lipophilicity. | mdpi.com |

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, with a majority of FDA-approved small-molecule drugs featuring such a ring system. msesupplies.com These structures are prevalent in a vast array of biologically active compounds, including anticancer, antibiotic, and anti-inflammatory agents. sigmaaldrich.commdpi.com

The structure of this compound, containing both a nitrogen atom and a hydroxyl group, makes it a suitable precursor for the synthesis of certain nitrogen-containing heterocycles. The amino and alcohol groups can participate in cyclization reactions to form rings. For example, intramolecular reactions or reactions with difunctional reagents can lead to the formation of important heterocyclic scaffolds like morpholines or piperazines. msesupplies.comnih.gov The synthesis of these rings often starts from commercially available building blocks that can be elaborated into the final complex structure. sigmaaldrich.comillinois.edu

Intermediate in the Development of Research Compounds

In the realm of research and development, particularly for new therapeutic agents, this compound functions as a key intermediate. Its structure provides a reliable foundation upon which chemists can build and test new molecular variations.

Analogue-based drug discovery involves the systematic modification of a parent structure to explore the structure-activity relationship (SAR) and optimize for desired properties. The molecular framework of this compound is an ideal scaffold for this process. Researchers can modify the butylamino group, the phenyl ring, or the hydroxyl group to generate a library of related compounds. This approach is common in early-stage drug discovery, where unique chemical building blocks are used to create novel molecules for screening. sigmaaldrich.com The use of spirocycles, another three-dimensional scaffold type, has become increasingly popular in drug discovery, and the synthetic principles often rely on the availability of versatile intermediates to build these complex structures. mdpi.com

Table 2: Potential Modification Sites of this compound for Analogue Synthesis

| Site of Modification | Potential Changes | Purpose of Modification |

| Butylamino Group | Varying the alkyl chain length; introducing cyclization or other functional groups. | To explore the impact on receptor binding and selectivity. |

| Phenyl Ring | Adding or moving substituents in addition to the fluorine atom. | To modulate electronic properties and metabolic stability. |

| Hydroxyl Group | Esterification, etherification, or oxidation to a ketone. | To alter polarity, solubility, and prodrug potential. |

The β-aminoalcohol moiety within this compound is a hallmark of several classes of pharmacologically active compounds, most notably beta-adrenergic receptor antagonists (beta-blockers). Drugs like Carvedilol contain a similar structural feature, where an aminoalcohol chain is attached to a carbazole (B46965) aromatic system. nih.gov This structural similarity suggests that this compound could serve as a direct intermediate for the synthesis of novel beta-blocker analogues. The synthesis of such drugs often involves the reaction of an epoxide with an amine, or the reduction of an aminoketone, pathways for which this compound and its precursors are well-suited. The British Pharmacopoeia lists reference standards for similar aminoalcohol compounds, such as 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol, indicating the importance of this structural class in pharmaceuticals. pharmacopoeia.com

Potential in Agrochemical Research Intermediates

The principles that make fluorinated compounds and nitrogen heterocycles valuable in pharmaceuticals also apply to agrochemical research. smolecule.commsesupplies.com Many modern fungicides, herbicides, and insecticides are based on heterocyclic structures containing nitrogen. msesupplies.com The introduction of fluorine or specific fluorinated groups like trifluoromethoxy can significantly enhance the biological activity of these agents. msesupplies.com

Given its fluorinated structure and its potential as a precursor to other complex molecules, this compound is a compound of interest for the development of new agrochemical products. smolecule.com It can be used as a starting point to synthesize novel pesticides or fungicides, where the fluorine atom can contribute to increased efficacy and stability in the field. The development of agrochemicals, much like pharmaceuticals, relies on the availability of versatile chemical intermediates to create and test new active ingredients. mdpi.com

Future Research Directions and Advanced Methodological Applications

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of 2-Butylamino-1-(3-fluorophenyl)ethanol. Green chemistry principles could be applied to minimize waste, reduce energy consumption, and utilize renewable resources. Investigation into catalytic asymmetric synthesis would be a key area, aiming to produce specific stereoisomers with high enantiomeric purity, which is often crucial for biological activity. The use of biocatalysis, employing enzymes to carry out specific reaction steps, could offer a highly selective and sustainable alternative to traditional chemical synthesis. Furthermore, the development of continuous flow processes could enable safer, more scalable, and consistent production of the compound.

In-depth Mechanistic Studies of Molecular Interactions

A thorough understanding of how this compound interacts with biological targets at a molecular level is essential for its potential development. Advanced biophysical techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound when bound to a target protein. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the dynamic nature of these interactions in solution. Isothermal titration calorimetry would be valuable for quantifying the thermodynamic parameters of binding, such as enthalpy and entropy changes. These detailed mechanistic studies are fundamental to understanding the compound's mode of action and for guiding the design of more potent and selective analogs.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the research and development process for compounds like this compound. Quantum mechanics calculations can be used to understand the molecule's electronic structure and reactivity. Molecular dynamics simulations can predict its conformational preferences and how it interacts with its environment, such as a protein binding site or a cell membrane. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build predictive models that correlate the structural features of related molecules with their biological activities. These computational approaches can help in prioritizing synthetic targets and in designing new molecules with improved properties.

Exploration of Structure-Property Relationships Beyond Biological Interaction

The unique properties imparted by the fluorine atom and the aminoalcohol functionality suggest that this compound and similar compounds could have applications beyond the biological realm, particularly in material science. The presence of fluorine can significantly alter properties such as lipophilicity, acidity, and metabolic stability nih.govnih.gov.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Butylamino-1-(3-fluorophenyl)ethanol?

- The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 1-(3-fluorophenyl)ethanol (prepared via asymmetric reduction of ketones using chiral catalysts ) with butylamine under catalytic hydrogenation conditions. Purification often involves column chromatography (e.g., silica gel with EtOAc/hexane gradients) to isolate enantiomers or remove byproducts .

Q. How is the structure of this compound validated?

- Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen environments.

- Chiral GC/HPLC : For enantiomeric purity analysis, as demonstrated in studies of fluorophenyl ethanol derivatives .

- HRMS : To verify molecular formula and isotopic patterns .

Q. What safety precautions are critical when handling fluorinated amino alcohols?

- Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact. Waste disposal must comply with regulations for halogenated compounds, as improper handling of fluorinated analogs can release toxic fumes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Asymmetric catalysis (e.g., chiral Ru or Pd complexes) can enhance stereocontrol. For example, (S)-1-(3-fluorophenyl)ethanol was synthesized with >98% enantiomeric excess using chiral ligands, monitored via chiral GC . Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically optimized.

Q. What computational methods predict the biological interactions of this compound?

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, such as viral spike proteins or enzymes. Fluorophenyl groups often enhance hydrophobic interactions, as seen in SARS-CoV-2 ligand studies . MD simulations assess stability of ligand-protein complexes over time.

Q. How does fluorine substitution influence physicochemical properties?

- Fluorine increases electronegativity and metabolic stability. For analogs like 2,2,2-trifluoro-1-(3-fluorophenyl)ethanol, XlogP values indicate enhanced lipophilicity, impacting membrane permeability . Fluorine’s electron-withdrawing effect also alters pKa of adjacent amino groups, affecting solubility and reactivity.

Q. What strategies resolve contradictory data in reaction yield vs. enantioselectivity?

- Use a Design of Experiments (DoE) approach to identify critical factors (e.g., solvent, catalyst ratio). For example, in asymmetric reductions, polar aprotic solvents (e.g., THF) may improve yields but reduce ee%, requiring trade-off analysis via response surface methodology .

Methodological Considerations

Q. How to troubleshoot low yields in reductive amination?

- Ensure stoichiometric excess of butylamine and optimal pH (7–9). Catalytic systems like NaBH4/ZnCl2 or Pd/C under H2 atmosphere are common. Monitor reaction progress via TLC and quench unreacted reagents with aqueous workup .

Q. What analytical techniques quantify trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.